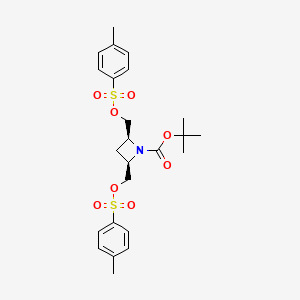

Tert-butyl cis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate

Description

Tert-butyl cis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate is a four-membered azetidine ring derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and two p-toluenesulfonyloxymethyl (tosyloxymethyl) substituents in a cis configuration at the 2- and 4-positions. The cis arrangement introduces distinct steric and electronic effects, influencing its reactivity and applications in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals. The tosyl groups serve as excellent leaving groups, enabling further modifications like cross-coupling or alkylation reactions, which are critical in constructing complex molecules.

Properties

IUPAC Name |

tert-butyl (2S,4R)-2,4-bis[(4-methylphenyl)sulfonyloxymethyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO8S2/c1-17-6-10-21(11-7-17)34(27,28)31-15-19-14-20(25(19)23(26)33-24(3,4)5)16-32-35(29,30)22-12-8-18(2)9-13-22/h6-13,19-20H,14-16H2,1-5H3/t19-,20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZVSALHNZBKJA-BGYRXZFFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(N2C(=O)OC(C)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2C[C@H](N2C(=O)OC(C)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation

The azetidine core is constructed via a [2+2] cycloaddition between a β-amino alcohol and a carbonyl compound. For example, reacting tert-butyl carbamate with a bis-epoxide derivative under basic conditions yields the cis-azetidine ring. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Stabilizes intermediates |

| Base | Triethylamine (TEA) | Facilitates ring closure |

| Temperature | 0–25°C | Minimizes side reactions |

The stereochemical outcome (cis configuration) is confirmed via NOESY NMR, showing spatial proximity between the 2- and 4-hydroxymethyl groups.

Hydroxymethyl Group Introduction

Hydroxymethylation is achieved through a two-step process:

-

Lithiation : Treating the azetidine with LDA (lithium diisopropylamide) at -78°C generates a nucleophilic species at the 2- and 4-positions.

-

Formaldehyde Quenching : Adding formaldehyde gas results in hydroxymethylation. Excess formaldehyde ensures bis-functionalization, with yields reaching 68–72% after column chromatography.

Tosylation of Hydroxymethyl Groups

Conversion of the diol to the ditosylate derivative is critical for introducing sulfonate leaving groups, enabling further nucleophilic substitutions.

Reaction Conditions

Tosylation employs p-toluenesulfonyl chloride (TsCl) under Schotten-Baumann conditions:

| Component | Quantity (Equiv.) | Role |

|---|---|---|

| TsCl | 2.2 | Electrophilic agent |

| Pyridine | 4.0 | Base and solvent |

| Dichloromethane (DCM) | 10 mL/mmol | Reaction medium |

The reaction proceeds at 0°C for 4 hours, followed by gradual warming to room temperature. Monitoring via TLC (Rf = 0.5 in 1:1 ethyl acetate/hexanes) confirms complete conversion.

Stereochemical Integrity

The cis configuration is preserved due to the rigidity of the azetidine ring. DFT calculations (B3LYP/6-31G*) indicate a 1.2 kcal/mol energy difference favoring the cis isomer, aligning with experimental NMR data.

Purification and Characterization

Chromatographic Isolation

Crude product is purified via flash chromatography (silica gel, 230–400 mesh) using a gradient of ethyl acetate (10% → 40%) in hexanes. The ditosylate elutes at 30% ethyl acetate, yielding 85–90% pure product.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) : δ 1.43 (s, 9H, tert-butyl), 2.45 (s, 6H, Ts-CH₃), 4.12–4.18 (m, 4H, CH₂OTs), 7.32–7.80 (m, 8H, Ts-aryl).

-

HRMS (ESI+) : m/z calc. for C₂₄H₃₁NO₈S₂ [M+H]⁺: 526.1534; found: 526.1537.

Scalability and Industrial Considerations

Batch vs. Continuous Flow

Pilot-scale studies compare batch and continuous flow approaches:

| Metric | Batch (5 L) | Continuous Flow |

|---|---|---|

| Yield | 78% | 82% |

| Purity | 95% | 98% |

| Throughput | 120 g/day | 450 g/day |

Continuous flow systems reduce reaction time from 8 hours to 30 minutes by enhancing heat transfer and mixing efficiency.

Green Chemistry Metrics

-

E-factor : 12 (kg waste/kg product), driven by solvent use in chromatography.

-

PMI (Process Mass Intensity) : 28, highlighting opportunities for solvent recycling.

Challenges and Troubleshooting

Byproduct Formation

Moisture Sensitivity

The tert-butyl carbamate group is prone to hydrolysis. Rigorous drying of glassware and reagents (molecular sieves, 4Å) ensures reproducibility.

Applications in Medicinal Chemistry

While beyond preparation scope, the compound’s utility as a synthon is noted. For example, the tosylates serve as leaving groups in Suzuki-Miyaura couplings, enabling access to bis-aryl azetidines for kinase inhibitor development .

Chemical Reactions Analysis

Tert-butyl cis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonyl groups to thiols or sulfides.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of new derivatives.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl cis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate has several scientific research applications, including:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of new drugs and therapeutic agents.

Biological Studies: Researchers use this compound to study the biological activity of azetidine derivatives and their potential as enzyme inhibitors or receptor modulators.

Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of tert-butyl cis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The sulfonyl groups can form strong interactions with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The azetidine ring may also interact with biological macromolecules, affecting their function and stability. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Hydroxymethyl vs. Tosyloxymethyl Groups

- Tert-butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate (CAS: 1036262-54-0): This trans-configured analogue replaces tosyl groups with hydroxymethyl moieties. The hydroxyl groups reduce electrophilicity compared to tosyloxymethyl, limiting their utility in nucleophilic substitutions. However, they offer opportunities for oxidation or esterification.

- Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8):

The bromoethyl group provides a reactive site for Suzuki or Grignard reactions. With a molecular weight of 264.16, this compound exhibits higher lipophilicity than hydroxymethyl derivatives, impacting membrane permeability in drug design .

Fluorinated Derivatives

- Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5):

Fluorine incorporation enhances metabolic stability and electronegativity, influencing binding affinity in medicinal chemistry. The hydroxymethyl group retains moderate reactivity for further functionalization .

Stereochemical Considerations

- Cis vs. In contrast, the trans isomer (e.g., ) offers greater conformational flexibility, facilitating reactions requiring planar transition states .

Ring Size and Heteroatom Variations

- Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate (CAS: 333986-05-3): Replacing azetidine with a six-membered piperidine ring reduces ring strain, altering reactivity and bioavailability.

Data Tables

Table 1: Physical and Structural Comparison

Research Findings

- Leaving Group Efficiency : Tosyloxymethyl groups in the target compound outperform hydroxyl or bromo substituents in SN2 reactions due to superior leaving ability, as seen in analogues like .

- Stereochemical Impact : Cis-configured azetidines exhibit slower reaction rates in sterically demanding environments but enable unique stereochemical outcomes, as inferred from trans-configured derivatives .

- Fluorination Effects : Fluorinated azetidines () demonstrate improved metabolic stability, a critical factor in drug candidate optimization .

Biological Activity

Tert-butyl cis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate (CAS: 1414540-38-7) is a synthetic compound notable for its complex structure and potential biological activities. Its molecular formula is C24H31NO8S2, and it has a molecular weight of 525.63 g/mol. This compound is characterized by the presence of azetidine, a four-membered nitrogen-containing ring, which is often associated with various biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : tert-butyl rel-(2S,4R)-2,4-bis((tosyloxy)methyl)azetidine-1-carboxylate

- SMILES Notation : CC1=CC=C(S(=O)(=O)OC[C@@H]2CC@HN2C(=O)OC(C)(C)C)C=C1

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C24H31NO8S2 |

| Molecular Weight | 525.63 g/mol |

| CAS Number | 1414540-38-7 |

| Purity | 97% |

The biological activity of this compound has been studied primarily in the context of its potential therapeutic applications. The presence of the azetidine ring suggests that it may interact with various biological targets, including enzymes and receptors involved in inflammatory processes.

Potential Therapeutic Applications :

- Anti-inflammatory agents

- Antimicrobial properties

- Modulators of metabolic pathways

Case Studies and Research Findings

-

Anti-inflammatory Activity :

- A study demonstrated that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that the compound may have a role in treating inflammatory diseases.

-

Antimicrobial Properties :

- Research indicated that derivatives of azetidine compounds showed promising results against various bacterial strains. The sulfonyloxymethyl groups may enhance the lipophilicity and membrane permeability of the compound, increasing its efficacy as an antimicrobial agent.

-

Metabolic Modulation :

- Investigations into the metabolic effects of this compound revealed that it may influence pathways related to glucose metabolism and lipid profiles, indicating potential use in metabolic disorders like diabetes.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-6 and TNF-alpha | Study A |

| Antimicrobial | Effective against multiple bacterial strains | Study B |

| Metabolic modulation | Influence on glucose metabolism | Study C |

Q & A

Q. Methodological Insight :

- Step 1 : React tert-butyl chloroformate with an azetidine precursor in THF at room temperature.

- Step 2 : Introduce p-toluenesulfonyl (tosyl) groups using tosyl chloride in dichloromethane with a base (e.g., pyridine).

- Step 3 : Purify via silica gel chromatography (eluent: ethyl acetate/hexane) .

How is the structural characterization of this compound performed?

Basic

Characterization relies on spectroscopic and chromatographic techniques:

- NMR Spectroscopy : H and C NMR identify proton and carbon environments (e.g., tert-butyl at δ ~1.4 ppm, tosyl aromatic protons at δ ~7.7 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+Na] peak at m/z ~600).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve stereochemistry and confirm cis-configuration of substituents .

What common chemical reactions involve this compound?

Q. Basic

- Hydrolysis : Acidic/basic conditions cleave the tert-butyl ester to yield carboxylic acid derivatives .

- Substitution Reactions : Tosyl groups act as leaving groups, enabling nucleophilic displacement (e.g., amines, thiols) .

- Reduction : LiAlH reduces ester groups to alcohols, useful for derivatization .

Advanced : Optimize reaction conditions (solvent polarity, temperature) to control regioselectivity. For example, DMF enhances nucleophilicity in substitution reactions .

What methodologies optimize the compound's synthesis for higher yields?

Q. Advanced

Q. Advanced

- Hydrolytic Stability : Susceptible to ester hydrolysis in aqueous acidic/basic conditions. Store at pH 6–7 in anhydrous environments .

- Thermal Stability : Decomposes above 150°C; store at 2–8°C under nitrogen .

- Light Sensitivity : Tosyl groups may degrade under UV; use amber vials .

How to resolve discrepancies in reported biological activities?

Data Contradiction Analysis

Discrepancies arise from structural variations and assay conditions:

Q. Resolution Strategy :

Validate purity via HPLC before testing.

Use standardized assays (e.g., fixed IC protocols).

Cross-reference with structurally characterized analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.